Cas no 921585-01-5 (N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2,4-dimethylbenzene-1-sulfonamide)

N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including a pyridazine core and substituted benzene rings. This compound exhibits potential as an intermediate or active moiety in pharmaceutical and agrochemical applications due to its sulfonyl and aryl functionalities, which may contribute to bioactivity or binding affinity. Its methanesulfonyl and dimethyl-substituted benzene groups enhance stability and solubility, facilitating further chemical modifications. The compound's well-defined structure allows for precise synthetic control, making it valuable for research in drug discovery and molecular design. Its physicochemical properties suggest utility in developing targeted inhibitors or functional materials.
N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2,4-dimethylbenzene-1-sulfonamide structure
921585-01-5 structure
商品名:N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2,4-dimethylbenzene-1-sulfonamide
CAS番号:921585-01-5
MF:C19H19N3O4S2
メガワット:417.501861810684
CID:6575425

N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2,4-dimethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2,4-dimethylbenzene-1-sulfonamide
    • 2,4-dimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
    • インチ: 1S/C19H19N3O4S2/c1-13-4-10-18(14(2)12-13)28(25,26)22-16-7-5-15(6-8-16)17-9-11-19(21-20-17)27(3,23)24/h4-12,22H,1-3H3
    • InChIKey: YLTZBRQHWBNFFG-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2=CC=C(C3=NN=C(S(C)(=O)=O)C=C3)C=C2)(=O)=O)=CC=C(C)C=C1C

N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2,4-dimethylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2217-0008-4mg
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide
921585-01-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2217-0008-10mg
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide
921585-01-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2217-0008-3mg
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide
921585-01-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2217-0008-2mg
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide
921585-01-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2217-0008-5μmol
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide
921585-01-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2217-0008-5mg
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide
921585-01-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2217-0008-2μmol
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide
921585-01-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2217-0008-10μmol
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide
921585-01-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2217-0008-1mg
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide
921585-01-5 90%+
1mg
$54.0 2023-05-16

N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2,4-dimethylbenzene-1-sulfonamide 関連文献

N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2,4-dimethylbenzene-1-sulfonamideに関する追加情報

Comprehensive Overview of N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2,4-dimethylbenzene-1-sulfonamide (CAS No. 921585-01-5)

N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2,4-dimethylbenzene-1-sulfonamide (CAS No. 921585-01-5) is a specialized sulfonamide derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridazine and sulfonamide functional groups, has garnered attention for its versatile applications in drug discovery and material science. Researchers are increasingly exploring its role in modulating biological pathways, particularly in the context of kinase inhibition and enzyme regulation, which aligns with current trends in targeted therapy development.

The molecular structure of N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2,4-dimethylbenzene-1-sulfonamide features a methanesulfonylpyridazine core linked to a dimethylbenzene sulfonamide moiety. This configuration enhances its binding affinity to specific protein targets, making it a candidate for high-throughput screening in drug development. Recent studies highlight its potential in addressing inflammatory diseases and metabolic disorders, topics frequently searched in academic and industrial databases. Its CAS No. 921585-01-5 serves as a critical identifier for regulatory and safety documentation.

In the context of green chemistry and sustainable synthesis, this compound has been evaluated for its environmental footprint. Innovations in catalytic processes and solvent-free reactions have been applied to its production, reducing waste and energy consumption. These advancements resonate with the growing demand for eco-friendly chemical solutions, a hot topic in both scientific literature and public discourse. The compound’s stability under various pH conditions further supports its utility in formulation science.

From a commercial perspective, N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2,4-dimethylbenzene-1-sulfonamide is often discussed in patent filings related to small-molecule therapeutics. Its structure-activity relationship (SAR) has been optimized to improve bioavailability and reduce off-target effects, addressing common challenges in medicinal chemistry. Analysts note its relevance in personalized medicine, where tailored treatments are increasingly prioritized. Searches for “sulfonamide derivatives in drug design” and “pyridazine-based inhibitors” frequently cite this compound as a case study.

Quality control protocols for CAS No. 921585-01-5 emphasize HPLC purity and spectroscopic validation, ensuring consistency across batches. These measures align with Good Manufacturing Practices (GMP), a critical consideration for industries adhering to global standards. Additionally, the compound’s compatibility with bioconjugation techniques expands its use in diagnostic imaging and probe development, areas gaining traction in biomedical research.

In summary, N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-2,4-dimethylbenzene-1-sulfonamide represents a convergence of chemical innovation and practical application. Its multifaceted properties cater to diverse scientific inquiries, from mechanistic studies to industrial-scale synthesis. As interest in precision medicine and sustainable chemistry grows, this compound is poised to remain a focal point in interdisciplinary research.

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